molecular formula C6H10N2O2 B3187651 2-Propenamide, N-(3-amino-3-oxopropyl)- CAS No. 16260-34-7

2-Propenamide, N-(3-amino-3-oxopropyl)-

Cat. No.: B3187651
CAS No.: 16260-34-7
M. Wt: 142.16 g/mol
InChI Key: JVOZHPXOPHXNBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propenamide, N-(3-amino-3-oxopropyl)- is an acrylamide derivative featuring a propylamide substituent with both amino (-NH₂) and oxo (amide, -CONH₂) groups at the terminal carbon. Structurally, it consists of an acrylamide backbone (CH₂=CHCONH₂) modified by a 3-amino-3-oxopropyl group (-CH₂CH₂CONH₂) attached to the nitrogen atom.

Properties

CAS No.

16260-34-7

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

3-(prop-2-enoylamino)propanamide

InChI

InChI=1S/C6H10N2O2/c1-2-6(10)8-4-3-5(7)9/h2H,1,3-4H2,(H2,7,9)(H,8,10)

InChI Key

JVOZHPXOPHXNBM-UHFFFAOYSA-N

SMILES

C=CC(=O)NCCC(=O)N

Canonical SMILES

C=CC(=O)NCCC(=O)N

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Mass (g/mol) Melting Point (°C) Key Functional Groups Applications/Potential Uses
2-Propenamide, N-(3-amino-3-oxopropyl)- C₆H₁₁N₃O₂ 173.18 Not Reported Acrylamide, amide, amino Polymer crosslinking, hydrogels
(2R)-N-(3-Amino-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide C₉H₁₈N₂O₄ 218.25 114–116 Hydroxy, dimethyl, amide Pharmaceuticals, chiral synthesis
2-Amino-N-(3-amino-3-oxopropyl)benzamide C₁₀H₁₃N₃O₂ 207.23 Not Reported Benzamide, aromatic amino Drug intermediates, materials
N-(3-Amino-3-oxopropyl)-L-valine C₈H₁₆N₂O₃ 188.23 Not Reported Amino acid, amide Peptide engineering, bioconjugation
2-Propenamide, N-[3-(dimethylamino)propyl]- C₈H₁₅N₃O 169.22 Not Reported Acrylamide, dimethylamino Polyelectrolytes, regulated uses

Key Findings:

Structural Features: The target compound’s 3-amino-3-oxopropyl group distinguishes it from analogs like N-[3-(dimethylamino)propyl]-2-propenamide, which has a tertiary amine substituent. This difference impacts polarity and reactivity . The hydroxy and dimethyl groups in the butanamide derivative () contribute to its higher melting point (114–116°C), suggesting strong intermolecular hydrogen bonding .

Functional Group Influence: Aromatic amino groups in 2-Amino-N-(3-amino-3-oxopropyl)benzamide () enable π-π stacking, favoring applications in materials science . The amino acid backbone in N-(3-Amino-3-oxopropyl)-L-valine () makes it suitable for peptide-based drug design .

Synthetic Utility: Acrylamide derivatives are widely used in polymer synthesis. The dual amide groups in 2-Propenamide, N-(3-amino-3-oxopropyl)- may enhance crosslinking efficiency in hydrogels or biocompatible materials.

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